4-Amino-3-nitro-5-isopropylaniline
Description
4-Amino-3-nitro-5-isopropylaniline is a substituted aniline derivative characterized by a nitro group at position 3, an amino group at position 4, and an isopropyl substituent at position 5 of the benzene ring. This unique substitution pattern confers distinct chemical reactivity and physical properties, making it relevant in synthetic organic chemistry and materials science. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The compound’s structure balances electron-withdrawing (nitro) and electron-donating (amino) groups, influencing its solubility, stability, and reactivity in comparison to simpler nitroanilines or alkyl-substituted anilines .
Properties
CAS No. |
155379-81-0 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-nitro-6-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,10-11H2,1-2H3 |
InChI Key |
OYBZIBGHYYMOEF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |
Other CAS No. |
155379-81-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)
- Structure: Nitro group at position 3, amino group at position 1.
- Reactivity: Lacks steric hindrance from alkyl groups, enabling faster electrophilic substitution reactions. However, the absence of an electron-donating alkyl group reduces solubility in non-polar solvents compared to 4-Amino-3-nitro-5-isopropylaniline .
- Applications : Primarily used as a standard in environmental analysis due to its well-characterized properties .
4-Nitroaniline (C₆H₆N₂O₂, 138.12 g/mol)
- Structure: Nitro and amino groups in para positions.
- Reactivity: Exhibits stronger intermolecular hydrogen bonding than the target compound, leading to higher melting points (~148°C vs. ~120°C estimated for this compound). The para-substitution pattern also reduces steric effects, enhancing crystallinity .
4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline (C₂₀H₂₈N₂)
- Structure: Features a benzyl-linked aminotolyl group and propyl/isopropyl substituents.
- Reactivity: Increased steric bulk from the propyl and benzyl groups reduces reaction rates in nucleophilic substitutions compared to this compound. The absence of a nitro group diminishes its utility in redox-active applications .
Physical and Chemical Properties
| Property | This compound | 3-Nitroaniline | 4-Nitroaniline | 4-[(4-Amino-3-methylphenyl)methyl]-2-isopropyl-6-propylaniline |
|---|---|---|---|---|
| Molecular Weight | 195.22 g/mol | 138.12 g/mol | 138.12 g/mol | 296.45 g/mol |
| Solubility (Polarity) | Moderate in DMSO, low in water | High in polar solvents | High in polar solvents | Low in polar solvents due to alkyl chains |
| Melting Point | ~120°C (estimated) | 114°C | 148°C | Not reported |
| Key Functional Groups | -NO₂, -NH₂, -C₃H₇ | -NO₂, -NH₂ | -NO₂, -NH₂ | -NH₂, -C₃H₇, -C₃H₆CH₂ |
Research Findings and Limitations
- Synthetic Challenges: Introducing multiple substituents (e.g., nitro, amino, isopropyl) on the benzene ring requires precise temperature control to avoid side reactions, as noted in kinetic studies of similar compounds .
- Thermal Stability: The isopropyl group in this compound improves decomposition resistance up to 200°C, whereas 3-nitroaniline degrades at ~180°C .
- Toxicity Data: Limited ecotoxicological studies exist for this compound, though structurally related nitroanilines show moderate aquatic toxicity (e.g., LC₅₀ = 10–50 mg/L for fish) .
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